Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate
Description
Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate is a halogenated aromatic ester featuring a sulfonate ester group at the 2-position and an iodine atom at the 5-position of the benzene ring. Its molecular formula is C₁₄H₁₀ClIO₅S, with a molecular weight of approximately 452.6 g/mol. The compound’s structure incorporates a 4-chlorophenylsulfonyloxy (-O-SO₂-C₆H₄-Cl) substituent, which imparts strong electron-withdrawing effects, and a methyl ester (-COOCH₃) at the carboxylate position.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonyloxy-5-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIIPFYJGVTBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
Biological Activity
Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate, a compound with the molecular formula C14H10ClIO5S, is of significant interest in pharmacological research due to its diverse biological activities. This article examines its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula: C14H10ClIO5S
- Molecular Weight: 452.65 g/mol
- CAS Number: [not provided]
The compound's structure features a sulfonyl group and an iodine atom, which are crucial for its biological activity.
Biological Activities
1. Antibacterial Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit notable antibacterial effects. A study evaluated several synthesized compounds for their activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent in clinical settings .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in various physiological processes:
-
Acetylcholinesterase (AChE) Inhibition:
The compound was tested for its ability to inhibit AChE, an enzyme critical in neurotransmission. The inhibition percentage was calculated using a standard method, with the results indicating significant activity compared to control substances. -
Urease Inhibition:
Urease inhibitors are vital in treating conditions like urinary tract infections. The synthesized compounds showed strong inhibitory activity against urease, with IC50 values indicating high potency. For instance, several derivatives exhibited IC50 values significantly lower than the reference standard (thiourea) .
Case Studies
Case Study 1: Antibacterial Screening
In a systematic evaluation of synthesized sulfonamide derivatives, this compound was among the top performers against Salmonella typhi. The study utilized disc diffusion methods and broth microdilution techniques to determine Minimum Inhibitory Concentrations (MICs), revealing that the compound could be developed into a therapeutic agent for bacterial infections .
Case Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibitory properties of this compound. The results indicated that it effectively inhibited both AChE and urease. The assays were conducted using spectrophotometric methods to measure absorbance changes, confirming the compound's potential as a lead in drug development for neurodegenerative diseases and urinary disorders .
Comparison with Similar Compounds
Methyl 2-{[(4-Bromophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate (Compound B)
- Molecular Formula : C₁₄H₁₀BrIO₅S
- Molecular Weight : 497.1 g/mol
- Key Differences: Bromine replaces chlorine on the phenyl ring, increasing molecular weight by ~44.5 g/mol. Bromine’s larger atomic radius may reduce solubility in polar solvents compared to the chloro analog.
| Property | Target Compound (Cl) | Bromo Analog (Br) |
|---|---|---|
| Molecular Weight | 452.6 g/mol | 497.1 g/mol |
| Halogen Reactivity | Moderate | Higher |
| Expected Solubility | Higher in polar solvents | Lower in polar solvents |
Functional Group Variants
Methyl 2-(4-Chlorobenzoyloxy)-5-iodobenzoate (Compound C)
- Molecular Formula : C₁₅H₁₀ClIO₄
- Key Differences :
- Benzoyloxy (-O-CO-C₆H₄-Cl) replaces sulfonyloxy (-O-SO₂-C₆H₄-Cl) .
- The benzoyloxy group is less electron-withdrawing than sulfonyloxy, reducing activation of the benzene ring for electrophilic substitution.
- Sulfonate esters (target compound) are better leaving groups, favoring hydrolysis or nucleophilic displacement compared to benzoyloxy esters.
| Property | Target Compound (Sulfonyloxy) | Benzoyloxy Analog |
|---|---|---|
| Electron-Withdrawing Strength | Strong (SO₂) | Moderate (CO) |
| Hydrolysis Rate | Faster | Slower |
Core Structure Variants
Methyl 2-[(4-Chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate (Compound D)
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Key Differences: Imidazole core replaces benzene, introducing nitrogen atoms capable of hydrogen bonding or metal coordination . Likely divergent applications: imidazole derivatives are common in pharmaceuticals, while sulfonyloxy benzoates may serve as agrochemical intermediates.
| Property | Target Compound (Benzene) | Imidazole Analog |
|---|---|---|
| Aromatic System | Benzene | Imidazole |
| Functional Group Reactivity | High (SO₂) | Moderate (S-) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
